molecular formula C21H26ClN5O3S B2699602 N-(5-chloro-2-methoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899755-86-3

N-(5-chloro-2-methoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2699602
CAS RN: 899755-86-3
M. Wt: 463.98
InChI Key: VBGHZTXKDWKUKA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H26ClN5O3S and its molecular weight is 463.98. The purity is usually 95%.
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Scientific Research Applications

Neurotransmitter Systems Research

Compounds structurally related to "N-(5-chloro-2-methoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide" have been studied for their interactions with neurotransmitter systems, especially serotonin (5-HT). For instance, meta-Chlorophenylpiperazine (mCPP), a compound with a piperazine group, is a known serotonin receptor agonist/antagonist used in psychopharmacology research to probe serotonin function. Studies involving mCPP have helped understand the role of serotonin in anxiety, cognitive performance, and the hormonal response system (Silverstone et al., 1994).

Receptor Binding Studies

Compounds like "this compound" may also be used in receptor binding studies to understand the distribution and function of receptors in the brain. For example, studies utilizing radioligands for imaging 5-HT(1A) receptors provide insights into receptor distribution in healthy individuals, contributing to our understanding of psychiatric disorders (Passchier et al., 2000).

Pharmacokinetics and Metabolism

Research on the pharmacokinetics and metabolism of similar compounds is crucial for drug development, providing information on how drugs are absorbed, distributed, metabolized, and excreted in the body. Studies have explored the metabolism of various pharmaceuticals to understand their pharmacokinetic profiles, which is critical for ensuring drug safety and efficacy. For example, research on the metabolism of acetaminophen has contributed to our knowledge of drug metabolism pathways and the identification of metabolites in physiological fluids (Mrochek et al., 1974).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O3S/c1-25-8-10-26(11-9-25)27-17-5-3-4-15(17)20(24-21(27)29)31-13-19(28)23-16-12-14(22)6-7-18(16)30-2/h6-7,12H,3-5,8-11,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGHZTXKDWKUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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